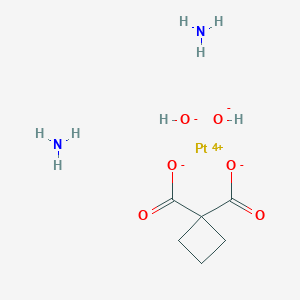

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)

Descripción general

Descripción

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is a chemical compound . It is an analog of Cisplatin with reduced nephrotoxicity . It is also known as CBDCA-ox and OXOCBDCA .

Synthesis Analysis

The synthesis of platinum-based compounds like Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) typically involves reacting 1,3-Cyclobutane dicarboxylic acid with platinum (II) compounds.Molecular Structure Analysis

The molecular formula of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is C6H14N2O6Pt . The importance of the cyclobutane ring as a structure-promoting unit could be relevant for understanding the structural aspects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV).Chemical Reactions Analysis

Platinum compounds, including Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV), are known for their complex reactions, particularly with nucleophiles.Physical And Chemical Properties Analysis

The molecular weight of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) is 405.27 g/mol . While specific studies directly addressing the physical properties of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) were not found, the properties of related platinum compounds, such as solubility, stability, and reactivity, generally provide useful comparative insights.Aplicaciones Científicas De Investigación

Antineoplastic Agent

“Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)” is used as an antineoplastic agent . Antineoplastic agents are substances that inhibit the maturation and proliferation of malignant cells. They are used in the treatment of cancer.

Reduced Nephrotoxicity

This compound is an analogue of Cisplatin with reduced nephrotoxicity . Nephrotoxicity refers to the toxicity in the kidneys. It is a poisonous effect of some substances, both toxic chemicals, and medications, on the kidneys. Reduced nephrotoxicity means it is less harmful to the kidneys compared to other similar compounds.

DNA Adduct Formation

“Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)” acts by forming DNA adducts . DNA adducts are formed when a chemical binds to DNA. They can interfere with the DNA repair mechanisms, ultimately leading to cell death. This property is particularly useful in cancer treatment, where the goal is to kill cancer cells.

Clinical Evaluation

This compound is currently undergoing clinical evaluation . Clinical evaluation refers to the process of assessing the effectiveness and safety of a medical intervention in humans. This is usually done through clinical trials.

Pharmacokinetic Studies

Pharmacokinetic studies have been performed on patients receiving this compound . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. Understanding the pharmacokinetics of a drug is crucial for determining the appropriate dosage and frequency of administration.

Reduced Emetic Effects

“Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)” is less emetic than cisplatin . Emetic substances induce vomiting, which is a common side effect of many cancer treatments. Therefore, a compound with reduced emetic effects would be more comfortable for patients undergoing treatment.

Mecanismo De Acción

Pharmacokinetics

The pharmacokinetics of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Most of the dose of platinum is excreted in the urine . Impairment of renal function may be associated with drug retention and an increased risk of myelosuppression .

Result of Action

The molecular and cellular effects of Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV)'s action include the formation of DNA adducts, disruption of DNA repair mechanisms, and induction of cell death. These effects contribute to the compound’s antineoplastic (anti-cancer) activity .

Propiedades

IUPAC Name |

azane;cyclobutane-1,1-dicarboxylate;platinum(4+);dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.2H3N.2H2O.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;2*1H2;/q;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYYLCACJIDITA-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[OH-].[OH-].[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150347 | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

CAS RN |

113287-15-3 | |

| Record name | (OC-6-33)-Diammine[1,1-cyclobutanedicarboxylato-κO,κO′′-(2-)]dihydroxyplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113287-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113287153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamminecyclobutane-1,1-dicarboxylatodihydroxyplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.